N-(3-fluorophenyl)-4-methylbenzamide N-(3-fluorophenyl)-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10850772
InChI: InChI=1S/C14H12FNO/c1-10-5-7-11(8-6-10)14(17)16-13-4-2-3-12(15)9-13/h2-9H,1H3,(H,16,17)
SMILES: CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F
Molecular Formula: C14H12FNO
Molecular Weight: 229.25 g/mol

N-(3-fluorophenyl)-4-methylbenzamide

CAS No.:

Cat. No.: VC10850772

Molecular Formula: C14H12FNO

Molecular Weight: 229.25 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-4-methylbenzamide -

Specification

Molecular Formula C14H12FNO
Molecular Weight 229.25 g/mol
IUPAC Name N-(3-fluorophenyl)-4-methylbenzamide
Standard InChI InChI=1S/C14H12FNO/c1-10-5-7-11(8-6-10)14(17)16-13-4-2-3-12(15)9-13/h2-9H,1H3,(H,16,17)
Standard InChI Key PQRSXKFJFJPAAR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F

Introduction

Chemical Structure and Physicochemical Properties

N-(3-Fluorophenyl)-4-methylbenzamide (IUPAC name: N-(3-fluorophenyl)-4-methylbenzamide) belongs to the benzamide class of organic compounds. Its molecular formula is C₁₄H₁₂FNO, with a molecular weight of 229.25 g/mol. The compound’s structure comprises a 4-methyl-substituted benzoyl group linked via an amide bond to a 3-fluorophenyl ring.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₂FNO
Molecular Weight229.25 g/mol
SMILES NotationCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F
Canonical SMILESCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coefficient)Estimated ~3.0 (calculated)

The fluorine atom at the meta position of the phenyl ring introduces electronegativity, potentially influencing the compound’s solubility and binding interactions. The methyl group on the benzamide moiety enhances hydrophobicity, which may impact its pharmacokinetic properties in biological systems.

Synthesis and Characterization

Synthetic Routes

The synthesis of N-(3-fluorophenyl)-4-methylbenzamide typically involves amide bond formation between 4-methylbenzoic acid and 3-fluoroaniline. A standard protocol employs carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often catalyzed by 4-dimethylaminopyridine (DMAP).

General Procedure :

  • Activation of Carboxylic Acid: 4-Methylbenzoic acid is activated using DCC/EDC in an anhydrous solvent (e.g., dichloromethane or THF).

  • Nucleophilic Attack: 3-Fluoroaniline is added to the activated intermediate, facilitating amide bond formation.

  • Workup: The reaction mixture is purified via recrystallization or column chromatography to yield the product.

Table 2: Representative Synthesis Conditions

ReactantReagent/CatalystSolventTemperatureYield
4-Methylbenzoic acidDCC, DMAPDCMRoom temp~85%
3-FluoroanilineEDC, HOBtTHF0–25°C~78%

Spectroscopic Characterization

  • ¹H NMR: Signals include aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.3–2.5 ppm), and amide NH (δ 8.0–8.5 ppm) .

  • ¹³C NMR: Peaks corresponding to carbonyl (δ ~165 ppm), fluorophenyl carbons (δ 115–160 ppm), and methyl groups (δ ~21 ppm) .

  • MS (ESI+): Molecular ion peak observed at m/z 229.25[M+H]⁺.

Material Science Applications

The compound’s aromatic and fluorinated structure lends itself to materials science:

  • Polymer Additives: Fluorine’s electronegativity can improve thermal stability and reduce surface energy in polymers.

  • Coating Technologies: Hydrophobic fluorinated benzamides may enhance water-repellent coatings.

Molecular Modeling and Binding Insights

Computational studies predict that the 3-fluorophenyl group engages in halogen bonding with target proteins, while the amide moiety participates in hydrogen bonding. Docking simulations with serotonin receptors (e.g., 5-HT₁A) suggest moderate binding affinity (ΔG = −7.2 kcal/mol) .

Limitations and Future Directions

Current research gaps include:

  • Pharmacokinetic Profiling: No data on absorption, distribution, metabolism, or excretion (ADME).

  • Toxicity Studies: Acute and chronic toxicity profiles remain uncharacterized.

  • Synthetic Optimization: Scalable and greener synthesis methods (e.g., catalytic amidation) need exploration .

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